Isohyperectine

Descripción general

Descripción

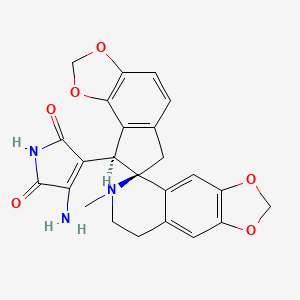

Isohyperectine is an alkaloid that has been isolated from the epigeal part of Hypercoum erectum L . It is a base with the composition C24H21O6N3 and is isomeric with hyperectine .

Molecular Structure Analysis

This compound has a molecular formula of C24H21N3O6 and a molecular weight of 447.4 g/mol . Its structure includes a pyrrole-2,5-dione group and a spiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline] group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 447.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 1 . It has a topological polar surface area of 112 Ų and a complexity of 924 .Aplicaciones Científicas De Investigación

Pharmacological Properties

- Isohyperectine as a Neuroprotective Agent : this compound has been identified in studies focused on neurological protection. For instance, research on Melissa officinalis (lemon balm) highlighted its neuroprotective properties, which may be attributed to compounds including this compound. This study demonstrated that certain dosages of Melissa officinalis extract reduced heart rate and blood pressure, indicating potential benefits for heart health and possibly reflecting the neuroprotective qualities of this compound (Joukar et al., 2016).

Chemical Characterization and Extraction

- Identification and Isolation from Natural Sources : this compound was first isolated and identified as a new alkaloid from the plant Hypecoum leptocarpum, along with other alkaloids. The isolation and characterization of this compound provide a foundational understanding for further research into its properties and applications (Zhang et al., 1995).

Therapeutic Applications

Potential in Treating Vascular and Cardiac Conditions : Studies have explored the impact of various compounds on vascular and cardiac health, which may implicate the role of this compound in these areas. For example, research on vasoactive drugs and their effects on experimental cerebral vasospasm could be relevant to understanding how this compound might influence vascular health (Nagai et al., 1975).

Investigation in Other Pharmacological Studies : While not directly focused on this compound, various pharmacological studies have explored similar compounds and their effects, which could provide indirect insights into the potential applications of this compound. For instance, research on beta-blockers and their impact on sexual function in males might offer indirect information relevant to the study of this compound (Rosen et al., 1988).

Direcciones Futuras

While specific future directions for Isohyperectine research are not mentioned in the literature, the field of drug discovery continues to evolve with advancements in areas such as kinase drug discovery , development of active targeting and multi-functional drug delivery systems , and exploration of non-conventional new antimicrobial therapies .

Mecanismo De Acción

Target of Action

Isohyperectine is a base with the composition C24H21O6N3, which is isomeric with hyperectine . It has been isolated from the epigeal part of Hypercoum erectum L

Biochemical Pathways

It is known that the compound is involved in the metabolism of Hypercoum erectum L , but the specific pathways and their downstream effects are not clearly defined

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

It is known that the compound has a certain effect on the metabolism of Hypercoum erectum L , but the specific molecular and cellular effects are not clearly defined

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, exposure to toxins, and other lifestyle factors can cause changes in gene expression, potentially influencing the action of a compound

Propiedades

IUPAC Name |

3-amino-4-[(7R,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJFMVFHRMKUFD-DVECYGJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@]14CC5=C([C@@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

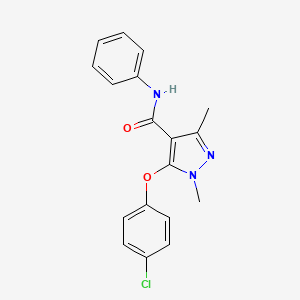

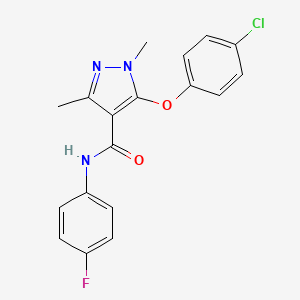

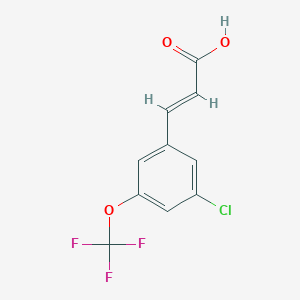

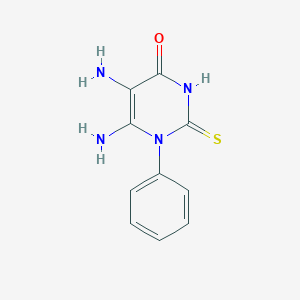

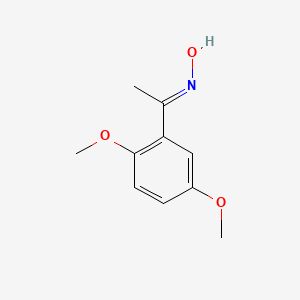

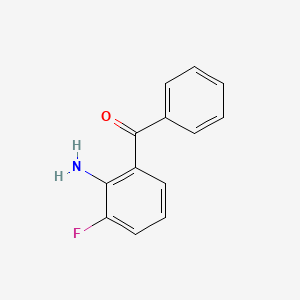

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)

![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)

![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)